molecular formula C20H22ClNO3 B3037539 (4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone CAS No. 478248-15-6

(4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone

Cat. No. B3037539
M. Wt: 359.8 g/mol
InChI Key: INCWDCVEIQTLDN-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone” is a chemical compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.662 .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone” include its molecular weight (232.662) and its molecular formula (C13H9ClO2) .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a compound related to (4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone has been studied. This research provides insights into the dihedral angles between the benzene ring and the piperidine rings, contributing to the understanding of its structural properties (Revathi et al., 2015).

Synthesis and Biological Activity

Various derivatives of the compound have been synthesized and evaluated for their neuroprotective activities. These studies indicate potential applications in protecting cells against glutamate-induced cell death and ischemic stroke (Zhong et al., 2020). Additionally, antimicrobial activities of related compounds have been explored, offering potential avenues for developing new antimicrobial agents (Katariya et al., 2021).

Molecular Docking Studies

Molecular docking studies have been conducted on analogs of (4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone. These studies provide insights into how these compounds interact with specific receptors, contributing to the design of drugs with improved efficacy and reduced side effects (Shim et al., 2002).

Antimicrobial and Anticancer Research

Some derivatives have been synthesized with a focus on their antimicrobial properties. This includes the development of new molecular entities that show promising results against various bacterial and fungal strains (Ramudu et al., 2017). Also, some compounds have been evaluated for their anticancer and antituberculosis activities, indicating potential for therapeutic applications in these areas (Mallikarjuna et al., 2014).

Synthesis and Optimization

The synthesis and optimization of these compounds are crucial for enhancing their biological activity and expanding their potential applications. This includes exploring different synthetic routes and conditions to improve yields and properties (Chaudhari, 2012).

properties

IUPAC Name

(4-chlorophenyl)-[4-hydroxy-4-[(4-methylphenoxy)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c1-15-2-8-18(9-3-15)25-14-20(24)10-12-22(13-11-20)19(23)16-4-6-17(21)7-5-16/h2-9,24H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCWDCVEIQTLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2(CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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